molecular formula C18H20NOP B12886225 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile CAS No. 62970-03-0

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile

Katalognummer: B12886225
CAS-Nummer: 62970-03-0
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: FQPNBAVYEHVFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a butanenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile typically involves the reaction of diphenylphosphoryl chloride with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Diphenylphosphoryl)-3,3-dimethylbutanenitrile involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can form stable complexes with metal ions and other electrophilic species, influencing various biochemical pathways. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

62970-03-0

Molekularformel

C18H20NOP

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-diphenylphosphoryl-3,3-dimethylbutanenitrile

InChI

InChI=1S/C18H20NOP/c1-18(2,3)17(14-19)21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1-3H3

InChI-Schlüssel

FQPNBAVYEHVFFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.